molecular formula C22H25NO3S B10892667 propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10892667
M. Wt: 383.5 g/mol
InChI Key: QIPYVBPTWFKXEH-ZRDIBKRKSA-N
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Description

Propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the condensation of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with (2E)-3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines.

Scientific Research Applications

Propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

propyl 6-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H25NO3S/c1-3-13-26-22(25)20-17-11-9-15(2)14-18(17)27-21(20)23-19(24)12-10-16-7-5-4-6-8-16/h4-8,10,12,15H,3,9,11,13-14H2,1-2H3,(H,23,24)/b12-10+

InChI Key

QIPYVBPTWFKXEH-ZRDIBKRKSA-N

Isomeric SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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